

# BLU9931: A Potent and Selective Irreversible Inhibitor of FGFR4

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BLU9931** is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) characterized by an activated FGFR4 signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **BLU9931**. Detailed methodologies for relevant assays are also presented to facilitate further research and development.

# **Chemical Structure and Properties**

**BLU9931**, chemically named N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide, is a small molecule with a molecular formula of C26H22Cl2N4O3 and a molecular weight of 509.38 g/mol .[1] Its structure is characterized by an anilinoquinazoline core, which interacts with the hinge region of the FGFR4 kinase domain, and a dichlorodimethoxyphenyl group that occupies a hydrophobic pocket, contributing to its selectivity.[2] The key feature for its irreversible inhibition is the acrylamide moiety, which forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFR4.[2]

Table 1: Chemical and Physical Properties of **BLU9931** 



| Property          | Value                                                                                       | Reference |  |
|-------------------|---------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide | [1]       |  |
| Molecular Formula | C26H22Cl2N4O3                                                                               | [1]       |  |
| Molecular Weight  | 509.38 g/mol                                                                                | [1]       |  |
| CAS Number        | 1538604-68-0                                                                                | [1]       |  |
| Solubility        | Soluble in DMSO; Insoluble in H2O                                                           | [1]       |  |

### **Mechanism of Action**

**BLU9931** is a highly selective and irreversible inhibitor of FGFR4.[1] Its mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552) within the ATP-binding pocket of FGFR4.[2] This specific cysteine residue is unique to FGFR4 among the FGFR family members (FGFR1, 2, and 3), which possess a tyrosine at the equivalent position.[2] This structural difference is the basis for **BLU9931**'s remarkable selectivity.

The binding of **BLU9931** to FGFR4 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[3] In cancer cells with an activated FGF19-FGFR4 signaling axis, this inhibition leads to the suppression of key downstream effectors, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (AKT).[1][3] The blockade of these pathways ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[3]





Click to download full resolution via product page

FGFR4 signaling pathway and the inhibitory action of BLU9931.



## **Quantitative Data**

**BLU9931** exhibits potent inhibitory activity against FGFR4 with high selectivity over other FGFR family members and a wide range of other kinases.

Table 2: In Vitro Activity and Selectivity of BLU9931

| Parameter   | Value   | Cell Line/Assay             | Reference |
|-------------|---------|-----------------------------|-----------|
| FGFR4 IC50  | 3 nM    | Biochemical Assay           | [1]       |
| FGFR1 IC50  | 591 nM  | Biochemical Assay           | [1]       |
| FGFR2 IC50  | 493 nM  | Biochemical Assay           | [1]       |
| FGFR3 IC50  | 150 nM  | Biochemical Assay           | [1]       |
| Hep 3B EC50 | 0.07 μΜ | Cell Proliferation<br>Assay | [3]       |
| HuH7 EC50   | 0.11 μΜ | Cell Proliferation<br>Assay | [3]       |
| JHH7 EC50   | 0.02 μΜ | Cell Proliferation<br>Assay | [3]       |

# Experimental Protocols Chemical Synthesis

The synthesis of **BLU9931** has been described in patent application WO2014011900, where it is referred to as "compound 25".[1] The synthesis involves a multi-step process culminating in the formation of the N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide structure.

## In Vitro FGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **BLU9931** against FGFR family kinases.

Methodology:



- Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
- Kinase reactions are performed in a buffer containing ATP at its Km concentration and a suitable peptide substrate.
- BLU9931 is serially diluted and added to the reaction mixtures.
- The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).
- Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or mobility shift assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Cell Proliferation Assay**

Objective: To assess the effect of **BLU9931** on the proliferation of cancer cell lines.

#### Methodology:

- Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH7, JHH7) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of BLU9931 or vehicle control (DMSO).
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- · Luminescence is measured using a plate reader.
- The half-maximal effective concentration (EC50) values are determined from the doseresponse curves.

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **BLU9931** in a living organism.



#### Methodology:

- Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human HCC cells (e.g., Hep 3B).
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **BLU9931** is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives a vehicle solution.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).



Click to download full resolution via product page

A representative experimental workflow for an in vivo xenograft study.

## Conclusion

**BLU9931** is a pioneering selective and irreversible inhibitor of FGFR4 with compelling preclinical data supporting its potential as a targeted therapy for hepatocellular carcinoma. Its unique mechanism of action, centered on the covalent modification of Cys552, provides a strong rationale for its high selectivity and potency. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate and build upon the therapeutic promise of **BLU9931** and other selective FGFR4 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and biological activity of 22-iodo- and (E)-20(22)-dehydro analogues of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BLU9931: A Potent and Selective Irreversible Inhibitor of FGFR4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612005#blu9931-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com